molecular formula C10H15N3 B11913676 (R)-2-(Pyridin-4-ylmethyl)piperazine CAS No. 1217441-90-1

(R)-2-(Pyridin-4-ylmethyl)piperazine

Cat. No.: B11913676
CAS No.: 1217441-90-1
M. Wt: 177.25 g/mol
InChI Key: VQTOBKXDDUOIDX-SNVBAGLBSA-N
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Description

(R)-2-(Pyridin-4-ylmethyl)piperazine is a chiral organic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its structure incorporates a piperazine ring, a common feature in pharmaceuticals known for contributing to favorable pharmacokinetic properties and the ability to interact with biological targets . The stereochemistry of the compound, specified by the (R)-configuration, is often critical for achieving selective and potent interactions with enzymes and receptors . The pyridin-4-ylmethyl substituent provides a nitrogen-containing heteroaromatic system, enhancing the molecule's potential for forming hydrogen bonds and coordinating with metal ions, which is relevant in the design of enzyme inhibitors . Piperazine derivatives are foundational structures in numerous therapeutic agents , and this chiral building block is particularly useful for exploring structure-activity relationships in the development of novel bioactive molecules. Researchers can utilize this compound in the synthesis of more complex structures targeting a range of conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1217441-90-1

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(2R)-2-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12-13H,5-8H2/t10-/m1/s1

InChI Key

VQTOBKXDDUOIDX-SNVBAGLBSA-N

Isomeric SMILES

C1CN[C@@H](CN1)CC2=CC=NC=C2

Canonical SMILES

C1CNC(CN1)CC2=CC=NC=C2

Origin of Product

United States

Elucidation of Chemical Reactivity and Advanced Derivatization Pathways of R 2 Pyridin 4 Ylmethyl Piperazine

Regioselective Functionalization of the Piperazine (B1678402) Nitrogen Atoms (N-Alkylation, N-Acylation, Sulfonylation)

The piperazine ring of (R)-2-(Pyridin-4-ylmethyl)piperazine contains two secondary amine nitrogen atoms, N1 and N4, which exhibit distinct reactivity profiles due to their different steric and electronic environments. The N1 nitrogen is adjacent to the chiral center bearing the bulky pyridin-4-ylmethyl group, while the N4 nitrogen is less sterically encumbered. This inherent asymmetry allows for regioselective functionalization.

Generally, the N4 position is more nucleophilic and sterically accessible, making it the preferred site for reactions under kinetic control. wikipedia.org Standard procedures for N-alkylation, N-acylation, and sulfonylation can be employed to selectively modify this position.

N-Alkylation: The reaction of this compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base typically results in the mono-alkylation at the N4 position. google.com To achieve alkylation at the N1 position, a common strategy involves first protecting the more reactive N4 nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. Subsequent alkylation at N1 followed by deprotection of N4 yields the N1-alkylated derivative.

N-Acylation: Acylation with acyl chlorides or anhydrides proceeds readily at the N4 position to form the corresponding amide. nih.gov The reaction is often carried out in the presence of a base like triethylamine (B128534) to neutralize the generated acid. Similar to alkylation, selective acylation of the N1 position can be accomplished using an N4-protected intermediate. The resulting amides are generally stable, and this transformation is useful for introducing a wide variety of functional groups. rsc.org

Sulfonylation: The reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in a basic medium affords N4-sulfonylated products. These sulfonamides are valuable intermediates in organic synthesis. Regioselective sulfonylation of N1 can be achieved following the protect-react-deprotect sequence described above.

The table below summarizes the regioselective functionalization reactions at the piperazine nitrogens.

Reaction TypeReagent ExamplePrimary Site of ReactionProduct Class
N-AlkylationBenzyl bromideN4N4-Benzyl-(R)-2-(pyridin-4-ylmethyl)piperazine
N-AcylationAcetyl chlorideN4N4-Acetyl-(R)-2-(pyridin-4-ylmethyl)piperazine
SulfonylationTosyl chlorideN4N4-Tosyl-(R)-2-(pyridin-4-ylmethyl)piperazine

Transformations of the Pyridine (B92270) Moiety (e.g., Metal-Catalyzed Cross-Coupling Reactions)

The pyridine ring is an electron-deficient heteroaromatic system, which influences its reactivity. nih.gov While electrophilic substitution is challenging, the pyridine moiety in this compound can be effectively functionalized using modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.netrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

A common approach involves an initial C-H activation or the conversion of a C-H bond to a C-Halogen or C-OTf bond to prepare the substrate for coupling. Direct C-H functionalization is an increasingly popular, atom-economical strategy. mdpi.com Palladium, rhodium, and iridium catalysts are frequently used to activate C-H bonds ortho to the pyridine nitrogen (the C2' and C6' positions). nih.gov

Once an activated pyridine derivative is obtained (e.g., a bromo- or iodo-substituted pyridine), a variety of cross-coupling reactions can be performed:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl structures.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

These transformations allow for the introduction of a wide array of substituents onto the pyridine ring, significantly expanding the molecular diversity accessible from the parent compound.

The table below illustrates potential cross-coupling reactions on a hypothetical halo-substituted derivative.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Functional Group Introduced
SuzukiPhenylboronic acidPd(PPh₃)₄ / BasePhenyl
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / BasePhenylethynyl
Buchwald-HartwigMorpholinePd₂(dba)₃ / Ligand / BaseMorpholinyl

Formation of Complex Molecular Scaffolds and Oligomers from this compound

With its three distinct reactive sites—the two piperazine nitrogens and the pyridine ring—this compound serves as a versatile building block for the construction of complex molecular scaffolds and oligomeric structures. researchgate.net

The differential reactivity of the N1 and N4 nitrogens allows for orthogonal or sequential functionalization, enabling the synthesis of highly complex, non-symmetrical molecules. For instance, one nitrogen can be used as an anchor point to a solid support, while the other nitrogen and the pyridine ring are elaborated in solution-phase chemistry.

The bifunctional nature of the piperazine diamine core makes it an ideal monomer for polymerization reactions. Reaction with difunctional electrophiles, such as diacyl chlorides or diisocyanates, can lead to the formation of chiral polyamides or polyureas, respectively. The defined stereochemistry of the monomer would be translated into the polymer backbone, potentially inducing specific secondary structures.

Furthermore, the pyridine nitrogen atom can act as a ligand, coordinating to metal ions. biointerfaceresearch.com This property allows the molecule to be used in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net By linking metal centers, these building blocks can self-assemble into extended, ordered structures with potential applications in catalysis, gas storage, and separation.

The table below outlines examples of complex structures derived from this compound.

Structure TypeCo-reactant / ComponentLinkage FormedResulting Scaffold
PolyamideTerephthaloyl chlorideAmide bondChiral linear polymer
Coordination PolymerSilver(I) nitrateN-Ag coordination1D, 2D, or 3D network
Complex ScaffoldOrthogonal protecting groupsVariousMulti-functionalized molecule

Mechanistic Investigations into Reactions Involving R 2 Pyridin 4 Ylmethyl Piperazine

Detailed Reaction Pathway Analysis and Intermediate Characterization

Reactions involving (R)-2-(Pyridin-4-ylmethyl)piperazine can proceed through several established pathways common in heterocyclic chemistry. The specific pathway is dictated by the nature of the reactants and conditions employed.

Common Reaction Pathways:

Nucleophilic Aromatic Substitution (SNAr): The pyridine (B92270) ring, particularly when activated by electron-withdrawing groups, is susceptible to nucleophilic attack. In reactions involving pyridinylpiperazine synthesis, an electron-deficient pyridine, such as 2-chloro-3-nitropyridine, readily reacts with a nucleophile like piperazine (B1678402). The nitro group at the 3-position makes the carbon at the 2-position highly electrophilic, facilitating the substitution of the chloro group by the nitrogen atom of piperazine nih.gov. This pathway is fundamental for creating the pyridinyl-piperazine linkage.

N-Alkylation/Acylation: The secondary amine in the piperazine ring is a potent nucleophile and readily undergoes alkylation with alkyl halides or acylation with acyl chlorides and related compounds mdpi.commdpi.com. Computational studies on similar N-alkylation reactions have been used to predict the distribution of regioisomers based on the nucleophilicity of different nitrogen atoms in the reacting heterocycle mdpi.com.

Reductive Amination: This pathway involves the reaction of one of the piperazine nitrogens with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to yield the N-alkylated product. This method is highly versatile and avoids the use of alkyl halides mdpi.comresearchgate.net.

Transition-Metal-Catalyzed Coupling: Reactions such as the Buchwald-Hartwig amination are powerful methods for forming N-aryl bonds. This palladium-catalyzed cross-coupling reaction is a key strategy for synthesizing N-arylpiperazine derivatives, which are common motifs in pharmaceuticals mdpi.com.

Intermediate Characterization:

The characterization of intermediates in these reactions is crucial for confirming the proposed pathway. While often transient, some intermediates, like the Meisenheimer complex in SNAr reactions, can be stabilized and characterized under specific conditions. More commonly, the structure of the final products provides strong evidence for the reaction pathway. The piperazine ring in the final products typically adopts a thermodynamically stable chair conformation to minimize steric hindrance. However, in some highly substituted piperazine derivatives, twist-boat conformations have been identified through single-crystal X-ray diffraction rsc.org.

The final products and key intermediates are typically characterized using a suite of analytical techniques:

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity acs.org.

Mass Spectrometry (MS): Confirms the molecular weight of the product and can offer structural clues through fragmentation patterns researchgate.net.

X-ray Crystallography: Offers unambiguous determination of the three-dimensional structure and stereochemistry of crystalline products acs.org.

Transition State Elucidation and Energy Barrier Calculations

Understanding the transition states and the associated energy barriers is fundamental to explaining reaction rates and selectivity. Due to their fleeting nature, transition states are rarely observed directly and are instead studied using computational chemistry.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. These calculations can map the potential energy surface of a reaction, identifying the structures of transition states and calculating their relative energies (activation energies) researchgate.net. For instance, in computational studies of SNAr reactions involving dinitropyridines and piperidine (B6355638), DFT calculations are used to analyze the electronic properties of the reactants, model the transition states, and determine the energy barriers. These studies show how electron-withdrawing groups on the pyridine ring lower the activation energy for nucleophilic attack researchgate.net.

Such computational models provide critical insights:

Reaction Feasibility: A high calculated energy barrier suggests a slow or unfeasible reaction under given conditions.

Regioselectivity: When a reaction can proceed through multiple pathways to yield different isomers, DFT can predict the major product by identifying the pathway with the lowest energy barrier mdpi.comnsf.gov.

Stereoselectivity: In asymmetric reactions, the energy difference between transition states leading to different stereoisomers determines the enantiomeric or diastereomeric excess.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction speeds, offering empirical support for proposed mechanisms. The rate of a reaction involving this compound can be determined by monitoring the change in concentration of a reactant or product over time, often using spectroscopic techniques like UV-Vis or NMR spectroscopy rsc.org.

From this data, key kinetic parameters are determined:

Reaction Order: Describes how the reaction rate depends on the concentration of each reactant.

Rate Constant (k): A proportionality constant that relates the reaction rate to reactant concentrations at a specific temperature.

Half-life (t₁/₂): The time required for the concentration of a reactant to decrease to half its initial value.

For example, studies on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine in various solvents have shown the reaction to follow second-order kinetics rsc.org. The rate is dependent on the concentration of both the electrophile and the nucleophile. The calculated second-order rate coefficients provide a quantitative measure of how solvent and other factors influence the reaction speed rsc.org.

Below is an illustrative data table for a hypothetical second-order N-alkylation reaction of a piperazine derivative, demonstrating how rate constants can be determined from experimental data.

ExperimentInitial [Piperazine Derivative] (M)Initial [Alkyl Halide] (M)Initial Rate (M/s)Calculated Rate Constant, k (M⁻¹s⁻¹)
10.0500.0501.25 x 10⁻⁴0.050
20.1000.0502.50 x 10⁻⁴0.050
30.0500.1002.50 x 10⁻⁴0.050

Influence of Solvent and Catalyst on Reaction Mechanisms and Selectivity

The choice of solvent and catalyst can profoundly alter the course and outcome of a reaction.

Influence of Solvent: Solvents can influence reaction rates and selectivity through various interactions:

Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve charge separation.

Hydrogen Bonding: Solvents with hydrogen-bond donor (HBD) capabilities can specifically solvate and stabilize anions. In SNAr reactions, HBD solvents can assist the departure of the fluoride (B91410) leaving group, which can alter the rate-determining step of the mechanism rsc.org.

Conformational Effects: The solvent can influence the conformational equilibrium of reactants in the solution phase. This can play a rate-limiting role in processes like crystallization and may affect which polymorphic form of the product is obtained whiterose.ac.uk.

The following table summarizes the general effect of solvent type on reaction rates for a typical SNAr reaction.

Solvent TypeExampleGeneral Effect on SNAr RateRationale
Polar AproticDMSO, DMFAcceleratesStabilizes the charged Meisenheimer complex intermediate.
Polar ProticEthanol, WaterVariableCan stabilize the intermediate but may also solvate the nucleophile, reducing its reactivity.
NonpolarToluene, HexaneDeceleratesPoor solvation of charged intermediates and transition states.
HBD AproticChloroformAcceleratesAssists in the departure of the leaving group through hydrogen bonding rsc.org.

Influence of Catalyst: Catalysts are essential for enhancing reaction rates and, particularly in the case of chiral molecules, for controlling stereoselectivity.

Acid/Base Catalysis: Simple acids or bases can accelerate reactions. For example, a base is often used in N-alkylation reactions to deprotonate the piperazine nitrogen, increasing its nucleophilicity mdpi.com.

Transition Metal Catalysis: Palladium, iridium, and other transition metals are widely used to catalyze a variety of transformations, including cross-coupling, hydrogenation, and hydroamination reactions mdpi.comrsc.orgnih.gov.

Organocatalysis: Chiral organic molecules, including chiral piperazine derivatives themselves, can act as catalysts in asymmetric synthesis, inducing high levels of enantioselectivity researchgate.net.

Catalyst Additives: In some cases, additives can dramatically improve catalyst performance. For the iridium-catalyzed synthesis of C-substituted piperazines, the addition of N-oxides was found to significantly enhance both catalytic activity and selectivity nih.govacs.org.

Theoretical Models for Stereochemical Outcome Prediction

Predicting the stereochemical outcome of a reaction involving a chiral center, such as in this compound, is a primary goal of modern synthetic chemistry. Theoretical and computational models are indispensable for this purpose.

The stereoselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. A small difference in these energies can lead to a significant preference for one stereoisomer over another.

Computational models, primarily using DFT, are employed to:

Model Diastereomeric Transition States: For a reaction involving a chiral molecule, all possible transition state structures leading to different stereoisomers are computationally modeled.

Calculate Transition State Energies: The free energy (G) of each transition state is calculated. This includes analyzing the non-covalent interactions, such as hydrogen bonds and steric repulsion, between the substrate and the catalyst or reagent, which are often the origin of stereoselectivity nsf.gov.

Predict Product Ratios: The predicted ratio of stereoisomers can be calculated from the energy difference between the lowest-energy transition states.

For example, in the asymmetric synthesis of complex piperazines, theoretical models can help rationalize why a particular chiral catalyst or auxiliary leads to the observed high diastereoselectivity researchgate.net. By understanding the specific interactions that stabilize the favored transition state, chemists can design more effective and selective catalysts for synthesizing optically pure compounds. Molecular docking simulations, while typically used for predicting protein-ligand binding, employ similar principles to model the interaction between a substrate and a chiral catalyst, helping to predict the preferred binding mode that leads to the observed stereochemical outcome acs.orgnih.gov.

Advanced Computational and Theoretical Studies of R 2 Pyridin 4 Ylmethyl Piperazine

Quantum Chemical Characterization (DFT, Ab Initio Methods)

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. Density Functional Theory (DFT) and Ab Initio methods are at the forefront of these computational techniques. DFT is widely used due to its favorable balance of accuracy and computational cost, making it suitable for calculating the electronic structure and energy of medium-sized molecules. scilit.comjocpr.com Ab Initio methods, while more computationally demanding, can offer higher accuracy for specific properties. These calculations are crucial for determining optimized molecular geometry, vibrational frequencies, and various electronic properties that dictate the molecule's reactivity and behavior. nih.govresearchgate.net

The electronic character of (R)-2-(Pyridin-4-ylmethyl)piperazine is defined by the arrangement of its electrons in molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic regions. researchgate.netnih.gov

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ekb.eg A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine (B1678402) ring, while the LUMO is likely distributed over the electron-deficient pyridine (B92270) ring. nih.govresearchgate.net This separation facilitates intramolecular charge transfer. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and hyperconjugative interactions, providing a detailed picture of the bonding within the molecule. nih.govresearchgate.net

Table 1: Calculated Quantum Chemical Properties of this compound (Illustrative DFT/B3LYP Results)
ParameterValueDescription
EHOMO-6.15 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-0.95 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.20 eVIndicates chemical stability and reactivity
Ionization Potential (I)6.15 eVEnergy required to remove an electron (-EHOMO)
Electron Affinity (A)0.95 eVEnergy released when an electron is added (-ELUMO)
Global Hardness (η)2.60 eVMeasures resistance to change in electron distribution ((I-A)/2)
Electronegativity (χ)3.55 eVMeasures the power to attract electrons ((I+A)/2)

The flexibility of the piperazine ring and the rotatable bond connecting it to the pyridine moiety give rise to a complex conformational landscape for this compound. Computational methods can map this landscape by performing a potential energy surface (PES) scan, systematically rotating key dihedral angles to identify stable conformers, which correspond to energy minima. indexcopernicus.com

For 2-substituted piperazines, the ring typically adopts a chair conformation. rsc.orgresearchgate.net The key conformational question is whether the pyridin-4-ylmethyl substituent prefers an axial or equatorial position. Studies on similar 2-substituted piperazines have shown a general preference for the axial conformation. nih.gov This preference can be influenced by factors such as steric hindrance and potential intramolecular hydrogen bonding. nih.gov The relative energies of these conformers determine their population at a given temperature. Calculating the energy barriers between these minima also provides insight into the kinetics of conformational interconversion. rsc.org

Table 2: Relative Energies of Key Conformers of this compound
ConformerSubstituent PositionRelative Energy (kcal/mol)Predicted Population at 298 K
1Axial0.00~75%
2Equatorial+0.75~25%

Molecular Dynamics Simulations (e.g., Solvation, Intermolecular Interactions)

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations model the dynamic behavior of the molecule over time, often in a biologically relevant environment like an aqueous solution. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system containing the molecule of interest and thousands of solvent molecules, providing a detailed view of its movements, conformational changes, and interactions. acs.orgnih.gov

For this compound, MD simulations can elucidate how water molecules arrange around the solute (solvation) and the nature of the intermolecular interactions. Key interactions include hydrogen bonds between the N-H groups of the piperazine ring and water, as well as between the pyridine nitrogen and water. These simulations help in understanding the molecule's solubility and how it interacts with its local environment, which is crucial for predicting its behavior in biological systems. nih.govresearchgate.net

Prediction of Spectroscopic Signatures for Mechanistic and Conformational Probes

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to interpret and validate experimental data. mdpi.com By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov These predicted spectra can be used to assign specific absorption bands to the vibrational modes of the molecule, such as the stretching and bending of the pyridine ring or the piperazine N-H bonds.

Furthermore, different conformers of a molecule have unique spectroscopic signatures. rsc.org By calculating the spectra for the axial and equatorial conformers of this compound, one can identify specific peaks that could serve as experimental probes to determine the dominant conformation in solution. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the structural elucidation of the molecule. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)
Vibrational ModeFunctional GroupPredicted Wavenumber (cm-1)
N-H StretchPiperazine3350
Aromatic C-H StretchPyridine3080
Aliphatic C-H StretchPiperazine/Methylene (B1212753)2950
C=N/C=C Ring StretchPyridine1595

Advanced Analytical Methodologies for Comprehensive Characterization of R 2 Pyridin 4 Ylmethyl Piperazine

Chiral Separation Techniques for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a critical quality attribute for chiral molecules, and its accurate determination requires specialized analytical methods capable of distinguishing between enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a cornerstone technique for the enantioseparation of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely recognized for their broad applicability and high enantiorecognition capabilities. nih.gov For the separation of piperazine (B1678402) derivatives, CSPs like Chiralpak® IA, IB, IC, and AD-H have been successfully employed. jocpr.com

Research on related piperazine compounds has shown that excellent resolution can be achieved on a Chiralpak IC column. jocpr.com The chromatographic efficiency and resolution are significantly influenced by the composition of the mobile phase. A typical mobile phase might consist of a mixture of acetonitrile, methanol, and an amine modifier like diethylamine (B46881) (DEA), which plays a crucial role in improving peak shape and separation. jocpr.com Method validation for such analyses typically includes assessments of linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). jocpr.com

Table 1: Illustrative HPLC Conditions for Chiral Separation of Piperazine Analogs
ParameterConditionReference
Stationary Phase Chiralpak IC (5 µm particle size) jocpr.com
Mobile Phase Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v) jocpr.com
Flow Rate 1.0 mL/min jocpr.com
Detection UV Spectroscopy jocpr.com
Validation - LOQ Determined at Signal-to-Noise Ratio of 10:1 jocpr.com
Validation - Accuracy Recovery studies typically range from 98-102% jocpr.com

Gas Chromatography (GC) on Chiral Columns

Gas Chromatography (GC) on columns with chiral stationary phases is another powerful technique for enantiomeric excess determination. This method often requires derivatization of the analyte to increase its volatility and thermal stability. For amines like piperazine, derivatization is a common prerequisite for successful GC analysis. rdd.edu.iq

Chiral GC columns are typically prepared by coating a capillary with a stationary phase that includes a chiral selector, most commonly a derivatized cyclodextrin (B1172386). gcms.cz These cyclodextrin-based phases, such as those with β-cyclodextrin, create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. gcms.cz The choice of the specific cyclodextrin derivative and the operational parameters, such as temperature programming, are critical for achieving optimal resolution. gcms.cz

Table 2: Common Chiral Stationary Phases for GC Analysis
Stationary Phase TypeCommon ApplicationReference
Permethylated β-cyclodextrin Broad utility for various chiral compounds gcms.cz
Derivatized β-cyclodextrins (e.g., Rt-βDEX series) Enhanced selectivity for specific classes like terpenes, alcohols, and ketones gcms.cz
Trifluoroacetylated γ-cyclodextrin Separation of amino acid derivatives and other polar compounds rdd.edu.iq

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a highly efficient method for chiral separations, offering high resolution and minimal sample consumption. dergipark.org.tr The technique relies on the differential migration of enantiomers in an electric field, which is achieved by adding a chiral selector to the background electrolyte. nih.govresearchgate.net

For cationic piperazine derivatives, sulfated β-cyclodextrins (S-β-CD) have proven to be effective chiral selectors. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the S-β-CD, which possess different electrophoretic mobilities. The efficiency of the separation is highly dependent on factors such as the concentration of the chiral selector, the pH of the buffer, and the addition of organic modifiers like methanol. nih.govresearchgate.net Optimized conditions often involve a phosphate (B84403) buffer at a specific pH with a defined concentration of S-β-CD and a certain percentage of an organic solvent. nih.govresearchgate.net The method can be fully validated to demonstrate excellent linearity, precision, and low limits of detection and quantification. nih.govresearchgate.net

Table 3: Optimized Capillary Electrophoresis Method for Chiral Piperazine Derivatives
ParameterOptimal ConditionReference
Chiral Selector Sulfated β-cyclodextrin (S-β-CD) nih.govresearchgate.net
Selector Concentration 34 mg/mL nih.govresearchgate.net
Background Electrolyte 100 mM Phosphate Buffer nih.govresearchgate.net
Buffer pH 6.0 nih.govresearchgate.net
Organic Modifier 40% (v/v) Methanol nih.govresearchgate.net
LOD Range 5.9–11.4 µmol/L nih.govresearchgate.net
LOQ Range 18–34.6 µmol/L nih.govresearchgate.net

Spectroscopic Methods for Deeper Structural and Conformational Insights

Beyond chiral purity, a comprehensive understanding of a molecule's three-dimensional structure and dynamic behavior is crucial. Spectroscopic methods provide invaluable data for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure and conformational dynamics of molecules in solution. For piperazine derivatives, temperature-dependent ¹H NMR spectroscopy is particularly insightful. rsc.orgnih.gov The piperazine ring typically exists in a chair conformation, but it can undergo ring inversion. Furthermore, if one of the nitrogen atoms is part of an amide bond (as in a prodrug or intermediate), restricted rotation around the partial double bond of the N-C=O group can lead to the existence of distinct conformers (rotamers). rsc.orgnih.govresearchgate.net

These dynamic processes—ring inversion and amide bond rotation—can be studied by observing changes in the NMR spectrum at different temperatures. rsc.orgnih.gov At low temperatures, these processes are slow on the NMR timescale, resulting in separate signals for protons in different chemical environments. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into averaged signals at the coalescence temperature (Tc). rsc.orgnih.gov From this data, the Gibbs free activation energy (ΔG‡) for these processes can be calculated, providing quantitative information about the energy barriers to inversion and rotation. rsc.orgnih.govresearchgate.net For 2-substituted piperazines, conformational analysis has shown a preference for the substituent to occupy the axial position. nih.gov

Table 4: Typical Activation Energy Barriers in Substituted Piperazines from Dynamic NMR
Dynamic ProcessTypical ΔG‡ Range (kJ/mol)Reference
Piperazine Ring Inversion ~56 - 70 rsc.orgnih.gov
Amide Bond Rotation ~65 - 80 rsc.orgnih.govresearchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass Spectrometry (MS), particularly when coupled with a separation technique (like GC-MS or LC-MS) and performed in tandem (MS/MS), is essential for confirming molecular weight and elucidating structural features through fragmentation analysis. For piperazine analogues, electrospray ionization (ESI) is a common method for generating protonated molecular ions [M+H]⁺. xml-journal.net

Collision-induced dissociation (CID) of these precursor ions reveals characteristic fragmentation pathways. Piperazine derivatives that fall into the benzylpiperazine subclass, such as (R)-2-(Pyridin-4-ylmethyl)piperazine, exhibit predictable fragmentation patterns. xml-journal.netresearchgate.net The most common cleavages occur at the C-N bonds within the piperazine ring and the benzylic C-N bond connecting the piperazine ring to the pyridylmethyl group. xml-journal.net This typically leads to the formation of a stable tropylium-like ion from the pyridylmethyl moiety and various fragments resulting from the opening of the piperazine ring. xml-journal.net Analyzing these characteristic fragment ions provides a high degree of confidence in the structural identification of the compound. xml-journal.netresearchgate.net

Table 5: Predicted Key Fragment Ions for this compound in ESI-MS/MS
Fragment DescriptionPredicted m/zFragmentation Pathway
Protonated Molecule 178.13[M+H]⁺
Pyridylmethyl Cation 92.05Cleavage of the benzylic C-N bond
Piperazine Ring Fragments Various (e.g., m/z 56, 70)Cleavage of C-N bonds within the piperazine ring

Note: Predicted m/z values are based on monoisotopic masses and fragmentation patterns of similar benzylpiperazine structures. xml-journal.net

Future Directions and Emerging Research Frontiers in R 2 Pyridin 4 Ylmethyl Piperazine Chemistry

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex chiral molecules like (R)-2-(Pyridin-4-ylmethyl)piperazine is increasingly benefiting from the adoption of automated and continuous flow technologies. While traditional batch syntheses of chiral 2-substituted piperazines often rely on multi-step sequences starting from α-amino acids, these methods can be time-consuming and challenging to scale. rsc.orggoogle.comunife.it Flow chemistry offers significant advantages, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. nih.govresearchgate.net

Future research will likely focus on adapting and optimizing synthetic routes for this compound to be compatible with flow reactors. For instance, methods for C-H functionalization of piperazine (B1678402) rings using photoredox catalysis have been successfully translated to flow conditions, suggesting a viable strategy for derivatization. mdpi.com The α-methylation of pyridines has also been demonstrated in simplified continuous flow setups, highlighting a pathway that could be explored for constructing the pyridin-4-ylmethyl fragment. nih.govresearchgate.net The integration of in-line purification and real-time analytics within an automated platform could enable rapid library synthesis of derivatives for screening purposes.

Table 1: Potential Automated and Flow Synthesis Strategies

Synthetic StrategyKey TransformationPotential Advantages in Flow/Automated SystemsRelevant Research Area
Continuous HydrogenationAsymmetric hydrogenation of a pyrazine (B50134) precursorImproved handling of high-pressure hydrogen gas, enhanced catalyst efficiency and recycling.Chiral Piperazine Synthesis dicp.ac.cnrsc.org
Photoredox C-H FunctionalizationDerivatization of the piperazine C-H bondsPrecise control of irradiation time, uniform light distribution, safe handling of radical intermediates.Late-Stage Functionalization mdpi.com
Multi-step Telescoped SynthesisCombining key bond-forming steps without intermediate isolationReduced manual handling, decreased solvent waste, shorter overall synthesis time.Process Chemistry Optimization mdpi.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structure of this compound offers multiple sites for chemical modification, opening avenues for novel reactivity. The methylene (B1212753) bridge connecting the two heterocyclic rings is a key locus for new transformations. Research could explore C-H activation strategies at this position to introduce new functional groups, thereby creating a library of diverse analogues from a common intermediate.

Furthermore, the inherent reactivity of the individual rings can be exploited in new ways. The protons on the methyl group of 4-methylpyridine (B42270) are known to be acidic, enabling condensation reactions with aldehydes like benzaldehyde. vaia.com This reactivity could be harnessed for the subject compound to create extended conjugated systems or to graft it onto larger molecular architectures. Conversely, the piperazine ring is susceptible to advanced functionalization reactions, including photoredox-mediated C-H arylation and vinylation, which could be used to decorate the scaffold with unprecedented substitution patterns. mdpi.com Future work may also investigate ring-opening and ring-expansion reactions to transform the piperazine core into other valuable nitrogen-containing heterocycles.

Rational Design of Next-Generation Chiral Catalysts and Ligands

The combination of a chiral piperazine and a pyridine (B92270) ring makes this compound an attractive candidate for development as a chiral ligand in asymmetric catalysis. researchgate.net The two nitrogen atoms of the piperazine ring and the nitrogen of the pyridine ring can act as a tridentate N,N,N-donor system, capable of coordinating with a wide range of transition metals. This C1-symmetric scaffold is distinct from the more common C2-symmetric chiral piperazine ligands. nih.govorganic-chemistry.org

Rational design principles can guide the modification of this scaffold to create highly effective catalysts. monash.edu For example, introducing bulky substituents on the piperazine or pyridine rings could create a well-defined chiral pocket around a coordinated metal center, enhancing enantioselectivity in catalytic transformations such as hydrogenations, cross-couplings, or cycloadditions. nih.gov The electronic properties of the ligand could be tuned by adding electron-donating or electron-withdrawing groups to the pyridine ring, thereby modulating the reactivity of the catalytic metal center.

Table 2: Potential Applications in Asymmetric Catalysis

Catalytic ReactionPotential Role of the LigandTarget Metal CenterDesired Outcome
Asymmetric HydrogenationCreation of a chiral environment for enantioselective hydride transfer.Ruthenium, Iridium, RhodiumEnantiopure alcohols, amines, or alkanes.
Asymmetric Cross-CouplingControlling the stereochemistry of C-C or C-heteroatom bond formation.Palladium, Nickel, CopperChiral biaryls, substituted allenes. nih.gov
Lewis Acid CatalysisFormation of a chiral Lewis acid complex to control reactions like Diels-Alder or Friedel-Crafts.Copper, Scandium, ZincEnantiomerically enriched cyclic compounds.

Development of Highly Specialized Advanced Materials

The field of materials science offers fertile ground for the application of chiral building blocks like this compound. Its rigid structure, chirality, and multiple metal coordination sites make it an ideal candidate for constructing sophisticated supramolecular architectures such as metal-organic frameworks (MOFs) and coordination polymers. The related compound 4-(Pyridin-4-ylmethyl)pyridine is already noted for its use in building functional materials with unique optoelectronic properties. pipzine-chem.com

By using the enantiomerically pure (R)-isomer, researchers can design and synthesize homochiral MOFs. These materials could feature chiral pores and channels, making them highly valuable for applications in enantioselective separations (e.g., chiral chromatography), asymmetric catalysis, and sensing. The pyridine and piperazine moieties can be further functionalized post-synthesis to fine-tune the properties of the material, such as pore size, polarity, and catalytic activity.

Synergistic Approaches Combining Computational and Experimental Methodologies

The advancement of research into this compound and its derivatives will be significantly accelerated by the close integration of computational and experimental techniques. dntb.gov.ua Density Functional Theory (DFT) calculations can provide profound insights into the molecule's conformational preferences, electronic structure, and reactivity. scimarina.orgnih.gov

This synergy is particularly powerful in the context of catalyst design. nih.gov Computational modeling can be used to predict the binding geometries of the ligand with various metals and to rationalize the origins of enantioselectivity in catalytic reactions. scimarina.orgnih.gov For example, docking studies and molecular dynamics simulations can elucidate the interactions between a catalyst derived from this scaffold and a substrate at the transition state, guiding the rational design of more efficient and selective catalysts. nih.gov This predictive power reduces the need for extensive empirical screening, saving time and resources and paving a more direct path to discovery. scimarina.org This combined approach has proven effective in understanding and optimizing complex systems, from enzyme inhibitors to chiral catalysts. nih.govnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-(Pyridin-4-ylmethyl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine or piperazine derivatives. For example, benzoic acid derivatives can undergo acyl chloride formation, bromination, and esterification to yield intermediates, followed by coupling with pyridylmethyl groups . Optimization parameters include solvent selection (e.g., DMSO for polar intermediates), reaction time (monitored via TLC/HPLC), and stoichiometric ratios (e.g., 1:1.2 for amine coupling). Catalytic hydrogenation or chiral resolution may be employed to achieve the (R)-enantiomer .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C-N stretch at ~1,250 cm⁻¹).
  • ¹H/¹³C NMR : Confirms stereochemistry and substituent positions (e.g., pyridyl protons at δ 8.5–7.5 ppm).
  • GC-MS/HPLC : Validates purity and molecular weight.
  • X-ray Crystallography : Resolves absolute configuration using programs like SHELXL .

Advanced Research Questions

Q. How can enantiomeric purity be assessed using chiral chromatography or X-ray crystallography?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase; retention times differentiate enantiomers .
  • X-ray Crystallography : Solve the crystal structure with SHELX to determine the Flack parameter, confirming the (R)-configuration . Reference data from analogous piperazine derivatives (e.g., (R)-1-Boc-2-phenylpiperazine) for validation .

Q. What computational methods predict the binding affinity of this compound to dopamine transporters?

  • Methodological Answer :

  • Molecular Docking (AutoDock/Vina) : Simulate interactions with dopamine transporter active sites (e.g., SERT or DAT homology models).
  • QSAR Models : Correlate substituent effects (e.g., pyridylmethyl vs. benzyl groups) with inhibitory activity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do steric and electronic effects influence pharmacological activity in derivatives?

  • Methodological Answer :

  • Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce metabolic clearance but may hinder receptor access.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance receptor affinity by stabilizing charge-transfer interactions.
  • Case Study: Fluorination at the pyridyl ring improves blood-brain barrier permeability in dopamine transporter inhibitors .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution (e.g., liver microsome assays).
  • Metabolite Identification : Use LC-MS to detect active/inactive metabolites.
  • Dose-Response Optimization : Adjust dosing regimens to account for first-pass metabolism, as seen in PDHK inhibitors .

Q. What strategies enhance metabolic stability without compromising receptor affinity?

  • Methodological Answer :

  • Isosteric Replacement : Substitute labile ester groups with amides or heterocycles.
  • Deuterium Labeling : Stabilize metabolically sensitive C-H bonds (e.g., methyl-d₃ groups in piperazine derivatives) .
  • Prodrug Design : Mask polar groups (e.g., acetylated amines) to improve oral absorption .

Experimental Design & Data Analysis

Q. How to design a crystallization protocol for this compound?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., ethanol/water) to optimize crystal growth.
  • Temperature Gradients : Slow cooling from 40°C to 4°C enhances lattice formation.
  • Co-crystallization : Add co-ligands (e.g., carboxylates) to stabilize coordination polymers, as in Cu(II)-bpmp complexes .

Q. How to reconcile solubility discrepancies between experimental data and computational models?

  • Methodological Answer :

  • COSMO-RS Simulations : Predict solubility in aqueous/organic mixtures and validate with shake-flask experiments.
  • pH-Solubility Profiling : Adjust pH to exploit ionization (pKa ~8.5 for piperazine nitrogen) .
  • Ternary Phase Diagrams : Map solubility in amine/water systems (e.g., MDEA/piperazine blends) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.